6-[(2-fluorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The exact mass of the compound this compound is 259.08693812 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5O/c1-17-11-10(15-16-17)12(19)18(7-14-11)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZMFQBFMOBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2). CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby disrupting the cell cycle progression. This inhibition could potentially lead to apoptosis within cancer cells.
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect the cell cycle regulation pathway. Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which could potentially provide insights into the pharmacokinetics of this compound.
Biological Activity
The compound 6-[(2-fluorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , identified by its CAS number 1058197-60-6 , is a member of the triazolopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in cancer therapy and as selective receptor modulators. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 273.27 g/mol . The structure features a triazole ring fused to a pyrimidine core, with a fluorinated phenyl group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₅O |
| Molecular Weight | 273.27 g/mol |
| CAS Number | 1058197-60-6 |
Anticancer Activity
Recent studies have explored the anticancer potential of triazolopyrimidine derivatives. While specific data on the compound is limited, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds within the triazolopyrimidine class have shown IC50 values ranging from 10 μM to 30 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . This suggests a promising therapeutic window for further exploration.
Receptor Modulation
The biological activity of triazolopyrimidines often includes interaction with serotonin receptors. For example:
- 5-HT6 Receptor Affinity : Related compounds have been shown to selectively bind to serotonin receptors with high affinity (Ki values as low as 1.7 nM ) . This indicates potential for developing treatments targeting neuropsychiatric disorders.
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many triazolopyrimidines act as inhibitors of key enzymes involved in tumor growth and proliferation.
- Receptor Antagonism : By modulating receptor activity (e.g., serotonin receptors), these compounds can influence neurotransmitter systems and potentially alleviate symptoms associated with mood disorders.
Case Studies
A few notable studies have highlighted the biological efficacy of similar compounds:
- Study on Triazolo[1,5-a]pyrimidines : A series of derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The most potent compound exhibited an IC50 value of 29 nM , indicating strong anticancer properties .
- Selectivity for Serotonin Receptors : Research demonstrated that certain triazolopyrimidine derivatives selectively inhibited the 5-HT6 receptor without affecting other serotonin receptor subtypes, suggesting a targeted approach for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
